molecular formula C23H23ClFN5O2S B2864294 5-(2-Fluorophenyl)-3-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole CAS No. 1251585-81-5

5-(2-Fluorophenyl)-3-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole

Cat. No. B2864294
M. Wt: 487.98
InChI Key: ADTYWYCPSNSPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Fluorophenyl)-3-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.

Scientific Research Applications

OLED Materials

One study explores the properties of carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles compared to their 2,5-diphenyl analogues, highlighting their application in OLEDs. These compounds exhibit blue-shifted fluorescence and maintain singlet-triplet energy separation, essential for thermally activated delayed fluorescence (TADF). This results in organic light-emitting diodes with improved efficiency and reduced efficiency rolloff at high current densities, suggesting their suitability as advanced materials for OLED applications (Cooper et al., 2022).

Antimicrobial Agents

Another area of application is the development of antimicrobial agents. A study synthesized 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives and evaluated their antimicrobial properties against a broad panel of bacteria and fungi. The findings revealed that compounds with a higher number of fluorine atoms exhibited significant antimicrobial potency, suggesting the relevance of fluorinated oxadiazole derivatives in developing new antimicrobial agents (Parikh & Joshi, 2014).

Corrosion Inhibition

The derivatives of 1,3,4-oxadiazole also show promise as corrosion inhibitors. Research on benzimidazole bearing 1,3,4-oxadiazoles demonstrates their ability to inhibit corrosion in mild steel in sulphuric acid. These inhibitors form protective layers on the steel surface, indicating their potential in corrosion protection applications (Ammal et al., 2018).

Anticancer Potential

Furthermore, there's significant interest in the anticancer potential of 1,3,4-oxadiazole derivatives. Research on fluorinated 2-(4-aminophenyl)benzothiazoles, which share structural similarities with the compound , has shown potent cytotoxicity in certain human cancer cell lines. This suggests the possibility of exploring similar compounds for anticancer drug development (Hutchinson et al., 2001).

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClFN5O2S/c1-32-20-5-3-2-4-19(20)29-8-10-30(11-9-29)21-13-23(27-15-26-21)33-14-22(31)28-18-7-6-16(24)12-17(18)25/h2-7,12-13,15H,8-11,14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTYWYCPSNSPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-fluorophenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide

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